molecular formula C8H14N2O B11918166 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11918166
M. Wt: 154.21 g/mol
InChI Key: FTBAUDNVSJSBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a piperazine ring substituted with a methyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 3-methylpiperazine with propenone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperazin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific combination of a piperazine ring and a propenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-methylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3

InChI Key

FTBAUDNVSJSBTC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.